molecular formula C18H21NO B311250 N-(2-ethylphenyl)-4-phenylbutanamide

N-(2-ethylphenyl)-4-phenylbutanamide

Cat. No.: B311250
M. Wt: 267.4 g/mol
InChI Key: GUJIGLLTAZZDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the fourth carbon and a 2-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₉NO, with a calculated molecular weight of 265.35 g/mol. The structure combines aromatic moieties (phenyl and 2-ethylphenyl) with a flexible aliphatic chain, conferring unique physicochemical properties. The ethyl substituent on the aromatic ring may enhance lipophilicity, influencing solubility and intermolecular interactions compared to unsubstituted analogs.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C18H21NO/c1-2-16-12-6-7-13-17(16)19-18(20)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20)

InChI Key

GUJIGLLTAZZDAF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Electron Effects

  • The target compound lacks electron-withdrawing or donating groups on its aromatic rings, resulting in a neutral electronic profile. This contrasts with analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (nitro group, electron-withdrawing ) and N-(4-ethoxyphenyl)-4-phenylbutanamide (ethoxy group, electron-donating ).

Lipophilicity and Solubility

  • The ethyl group in the target’s N-substituent increases lipophilicity compared to compounds with polar substituents (e.g., 4-Methoxybutyrylfentanyl in , which contains methoxy and piperidine groups). However, it is less lipophilic than chlorinated analogs like 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide .

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